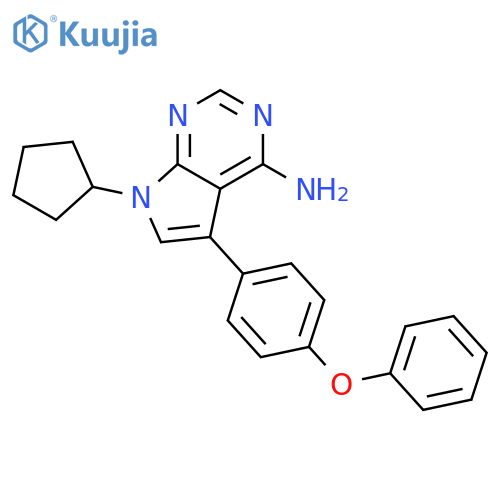Cas no 330786-24-8 (Ibrutinib deacryloylpiperidine)
イブルチニブ・デアクリルピペリジン(Ibrutinib deacryloylpiperidine)は、ブルトン型チロシンキナーゼ(BTK)阻害剤であるイブルチニブの代謝産物の一つです。この化合物は、イブルチニブの活性代謝物として知られ、BTKに対する選択的かつ不可逆的な阻害作用を示します。特に、B細胞性悪性腫瘍や自己免疫疾患の治療において、その高い標的特異性と薬理学的安定性が注目されています。分子構造中のデアクリルピペリジン部分は、代謝安定性の向上に関与しており、体内動態の最適化に寄与する可能性があります。in vitroおよびin vivoでの研究において、優れた薬効プロファイルが確認されています。

330786-24-8 structure
商品名:Ibrutinib deacryloylpiperidine
CAS番号:330786-24-8
MF:C17H13N5O
メガワット:303.318022489548
MDL:MFCD20270360
CID:855422
PubChem ID:22346757
Ibrutinib deacryloylpiperidine 化学的及び物理的性質
名前と識別子
-
- 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine
- 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- : 5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine
- 1H-Pyrazole, 3-(4-phenoxyphenyl)-
- 3-(4-phenoxy-phenyl)-1(2)H-pyrazole
- 3-(4-phenoxyphenyl)-1H-pyrazole
- 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-[4-phenoxyphenyl]pyrazole
- AC1MD5RK
- ACMC-20me6r
- CHEMBL41864
- Maybridge3_001296
- Oprea1_637414
- SureCN3364770
- 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine-4-amine
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(4-phenoxyphenyl)-
- 3-(4-phenoxyphenyl)-1 h- pyrazole and [3,4- d] pyrimidine-4-amine
- Ibrutinib deacryloylpiperidine
- SY032999
- 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine; 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- HY-78727
- EN300-365110
- C17H13N5O
- 3-(4-Phenoxyphenyl)-1H-pyrazolo(3,4 d)pyrimidin-4-amine
- Z2753057767
- 330786-24-8
- KP2LL98299
- 1H-Pyrazolo(3,4-d)pyrimidin-4-amine, 3-(4-phenoxyphenyl)-
- AKOS040759471
- YYVUOZULIDAKRN-UHFFFAOYSA-N
- SB74532
- SCHEMBL200349
- CS-M2418
- 3-(4-Phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine
- DA-25126
- IBT4A
- 3-(4-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- AKOS032949962
- AKOS024464512
- MFCD20270360
- Ibrutinib N-2
- CHEMBL1242204
- AC-28742
- DS-7365
- BCP08092
-
- MDL: MFCD20270360
- インチ: InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H3,18,19,20,21,22)
- InChIKey: YYVUOZULIDAKRN-UHFFFAOYSA-N
- ほほえんだ: NC1=C2C(NN=C2C3=CC=C(OC4=CC=CC=C4)C=C3)=NC=N1
計算された属性
- せいみつぶんしりょう: 303.11201g/mol
- ひょうめんでんか: 0
- XLogP3: 3
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 3
- どういたいしつりょう: 303.11201g/mol
- 単一同位体質量: 303.11201g/mol
- 水素結合トポロジー分子極性表面積: 89.7Ų
- 重原子数: 23
- 複雑さ: 381
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.380±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 577.4±50.0 °C at 760 mmHg
- フラッシュポイント: 303.0±30.1 °C
- ようかいど: Insuluble (1.2E-3 g/L) (25 ºC),
- PSA: 89.71000
- LogP: 3.97560
- じょうきあつ: 0.0±1.6 mmHg at 25°C
Ibrutinib deacryloylpiperidine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
Ibrutinib deacryloylpiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P301390-5g |
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
330786-24-8 | 5g |
$219.00 | 2023-05-17 | ||
| Enamine | EN300-365110-0.05g |
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
330786-24-8 | 95% | 0.05g |
$19.0 | 2023-03-02 | |
| Enamine | EN300-365110-1.0g |
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
330786-24-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P16620-250mg |
Ibrutinib deacryloylpiperidine |
330786-24-8 | 250mg |
¥38.0 | 2021-09-04 | ||
| eNovation Chemicals LLC | D387024-100g |
5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine |
330786-24-8 | 99% | 100g |
$350 | 2024-05-24 | |
| eNovation Chemicals LLC | D404782-5g |
5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine |
330786-24-8 | 97% | 5g |
$240 | 2024-06-05 | |
| eNovation Chemicals LLC | D404782-1kg |
5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyriMidin-4-ylaMine |
330786-24-8 | 97% | 1kg |
$1800 | 2024-06-05 | |
| Enamine | EN300-365110-0.1g |
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
330786-24-8 | 95% | 0.1g |
$19.0 | 2023-03-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P844840-1g |
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
330786-24-8 | 98% | 1g |
¥35.00 | 2022-09-01 | |
| abcr | AB441824-25 g |
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 98%; . |
330786-24-8 | 98% | 25g |
€162.30 | 2023-04-22 |
Ibrutinib deacryloylpiperidine サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:330786-24-8)3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
注文番号:LE2326
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:42
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:330786-24-8)伊布替尼中间体N-2
注文番号:LE25933849
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:53
価格 ($):discuss personally
Ibrutinib deacryloylpiperidine 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
330786-24-8 (Ibrutinib deacryloylpiperidine) 関連製品
- 105582-76-1(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-(3-deoxy-b-D-erythro-pentofuranosyl)-)
- 120386-10-9(7H-Pyrrolo[2,3-d]pyrimidine-5-carboximidicacid, 4-amino-7-[(2-hydroxyethoxy)methyl]-, methyl ester)
- 120386-06-3(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[(2-hydroxyethoxy)methyl]-)
- 118043-69-9(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-)
- 194787-36-5(7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-[3-(phenylmethoxy)phenyl]-)
- 115044-83-2(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[(2R,5S)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl]-)
- 18440-68-1(7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylicacid, 4-amino-7-b-D-ribofuranosyl-,methyl ester)
- 139209-26-0(7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide,4-amino-7-(2-C-methyl-b-D-ribofuranosyl)-)
- 141232-24-8(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-(2-C-methyl-b-D-ribofuranosyl)-)
- 115044-81-0(7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-[(2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:330786-24-8)3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:330786-24-8)Ibrutinib deacryloylpiperidine

清らかである:99%/99%
はかる:100g/500g
価格 ($):194.0/964.0




